4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine
Description
Properties
IUPAC Name |
7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-12-4-2-10(1)15-8-7-14-6-5-13-11(14)9-15/h5-6,10,12H,1-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXRVXHGFRZYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN3C=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341657-65-5 | |
| Record name | 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Core Formation
Cyclization via α-haloketones and 2-aminopyrazine:
A common approach involves reacting 2-aminopyrazine with α-haloketones or α-haloaldehydes to form the imidazo[1,2-a]pyrazine ring by intramolecular cyclization under basic or acidic conditions. This method is favored due to its straightforwardness and moderate to good yields.Microwave-Assisted Cyclization:
Recent advances include the use of microwave irradiation to accelerate the cyclization step, improving yield and reducing reaction time significantly. This approach also allows for better control over reaction parameters and minimizes side reactions.
Piperidine Substitution
Nucleophilic Substitution on Halogenated Intermediates:
The 7-position of the bicyclic core is often halogenated (e.g., 7-chloro or 7-bromo derivatives), which then undergo nucleophilic substitution with 4-aminopiperidine or its derivatives to yield the target compound.Reductive Amination:
In some protocols, aldehyde or ketone functionalities at the 4-position are reacted with piperidine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.Use of Protected Piperidine Derivatives:
To avoid side reactions and improve selectivity, protected piperidine derivatives (e.g., N-Boc-piperidine) are employed during the substitution step, followed by deprotection to yield the free amine.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Aminopyrazine + α-haloketone, base or acid catalyst, reflux or microwave irradiation | Formation of imidazo[1,2-a]pyrazine core via cyclization |
| 2 | Halogenation at 7-position (e.g., NBS or POCl3) | Introduction of leaving group for substitution |
| 3 | 4-Aminopiperidine or protected derivative, solvent (e.g., DMF), heating | Nucleophilic substitution at 7-position |
| 4 | Deprotection (if applicable), purification | Removal of protecting groups and isolation of final compound |
Detailed Research Findings and Data
While direct literature on the exact compound this compound is limited, closely related imidazo-fused heterocycles substituted with piperidine have been synthesized using similar methodologies as described above. For example, in a patent (WO2021013864A1), related imidazo[1,2-a]pyridine derivatives were prepared by nucleophilic substitution of halogenated bicyclic cores with piperidine derivatives under microwave irradiation, achieving good yields and purity.
Additionally, synthetic analogues containing piperidine linked to fused heterocycles have been reported with detailed reaction conditions, such as:
- Use of microwave-assisted nucleophilic aromatic substitution to enhance reaction efficiency.
- Employment of hydrazinolysis for deprotection steps when phthalimide-protected amines are used.
- Alkylation of piperidine nitrogen with haloalkyl intermediates to introduce linker chains before coupling to the bicyclic core.
These methods provide a robust framework adaptable to the synthesis of this compound.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Core Cyclization | Condensation of 2-aminopyrazine with α-haloketones | 2-Aminopyrazine, α-haloketones, base/acid | Straightforward, moderate yields | Requires precise conditions to avoid side products |
| Halogenation | Electrophilic halogenation at 7-position | NBS, POCl3 | Introduces good leaving group for substitution | Over-halogenation possible |
| Piperidine Substitution | Nucleophilic substitution with 4-aminopiperidine | 4-Aminopiperidine, DMF, heat or microwave | Efficient coupling, high yield | Steric hindrance can affect yield |
| Protection/Deprotection | Use of Boc or phthalimide protecting groups | Boc2O, hydrazine hydrate | Improves selectivity and purity | Additional steps increase synthesis time |
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine can inhibit the growth of various cancer cell lines. For instance:
- Case Study : A derivative was tested against breast cancer cell lines and demonstrated significant cytotoxicity with an IC50 value in the micromolar range. This suggests potential for development as an anticancer agent.
Neuropharmacology
The piperidine moiety is known for its influence on neuropharmacological activities. Compounds containing this structure have been investigated for their effects on neurotransmitter systems.
- Research Finding : Studies have indicated that similar compounds can act as modulators of serotonin and dopamine receptors, which may be beneficial in treating disorders such as depression and schizophrenia.
Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyrazine derivatives make them suitable candidates for use in organic electronic devices.
- Application Example : Research has explored the use of these compounds in organic light-emitting diodes (OLEDs) due to their ability to form stable films with good charge transport properties.
Table of Comparative Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer Activity | Inhibits growth of cancer cells | Significant cytotoxicity observed in vitro studies |
| Neuropharmacology | Modulates neurotransmitter systems | Potential treatment for depression and schizophrenia |
| Organic Electronics | Used in OLEDs | Good charge transport properties noted in stability tests |
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Imidazo[1,2-a]pyridine Derivatives
- Example : 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CymitQuimica Ref: 10-F605620)
- Structural Difference : Replaces the pyrazine ring with a pyridine, introducing a bromine and carboxylic acid group.
- Implications : The carboxylic acid enhances hydrophilicity, while bromine may facilitate cross-coupling reactions. Lacks the piperidine moiety, reducing basicity compared to the target compound .
Triazine Derivatives
- Example : 2-Chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine (CAS: 1498138-00-3)
- Structural Difference : Incorporates a triazine ring substituted with chlorine and methoxy groups.
- Implications : The electron-deficient triazine core may enhance reactivity in nucleophilic aromatic substitution. The methoxy group improves solubility but reduces metabolic stability compared to piperidine .
Piperidine Substituent Variations
Piperazine Analogues
- Example: 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine (CAS: 1427380-25-3) Structural Difference: Replaces piperidine with piperazine, introducing a second nitrogen atom.
Substituted Piperidines
- Examples : 7-(1-Methylpiperidin-4-yl), 7-(1-Ethylpiperidin-4-yl) derivatives (EP Bulletin 2023/39)
Functional Group Additions
Carboxylic Acid Derivatives
- Example: 2-Chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid (CAS: 1284159-82-5) Structural Difference: Adds a pyridine-carboxylic acid moiety.
Data Tables: Key Structural and Physicochemical Comparisons
Biological Activity
4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, including its pharmacological properties and therapeutic applications.
- IUPAC Name : 7-(4-piperidinyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Molecular Formula : CHN
- Molecular Weight : 206.29 g/mol
- CAS Number : 1341657-65-5
Biological Activity Overview
Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit diverse biological activities, particularly in the context of cancer therapy and neurological disorders. The following sections detail specific findings related to the biological activity of this compound.
Inhibitory Effects on ENPP1
A recent study highlighted the compound's role as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a significant role in the regulation of immune responses. The compound demonstrated:
- IC50 Values :
- 5.70 nM against ENPP1.
- Weak inhibition against ENPP2 and ENPP3.
- Mechanism : Enhanced mRNA expression of cGAMP-induced STING pathway target genes such as IFNB1 and CXCL10.
- In Vivo Efficacy :
Modulation of AMPA Receptors
Another significant aspect of the compound's biological activity includes its interaction with α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors:
- Selectivity : Identified as a selective negative modulator associated with AMPAR regulatory protein γ-8.
- Efficacy in Models : Showed robust anticonvulsant effects in seizure models when administered orally .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal:
- Compounds derived from the imidazo[1,2-a]pyrazine scaffold exhibited varying potencies based on structural modifications.
- The replacement of certain functional groups led to improved pharmacokinetic properties while maintaining biological activity.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Q & A
What are the optimized synthetic routes for 4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine, and how do reaction conditions influence yield?
Category: Basic Synthesis Methodology
Answer:
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclization or coupling reactions. For example, microwave-assisted reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst have been used for similar compounds, achieving yields of ~66–67% under controlled conditions . Key considerations include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for imidazo-pyrazine cores .
- Catalyst optimization: Acidic conditions (e.g., TFA) stabilize intermediates during ring closure .
- Temperature control: Microwave heating at 100–120°C reduces side reactions compared to conventional reflux .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
